(4-Piperidin-1-ylcyclohexyl)amine dihydrochloride
Description
Properties
IUPAC Name |
4-piperidin-1-ylcyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;;/h10-11H,1-9,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRJRWMCQFMAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCC(CC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Piperidin-1-ylcyclohexyl)amine dihydrochloride involves the reaction of cyclohexylamine with piperidine under specific conditions. The reaction typically requires a controlled environment to ensure the desired product’s purity and yield. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and crystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and ensure the compound’s high purity, which is essential for its applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
(4-Piperidin-1-ylcyclohexyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in compounds with different functional groups replacing the original ones .
Scientific Research Applications
Chemistry
(4-Piperidin-1-ylcyclohexyl)amine dihydrochloride serves as a building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:
- Oxidation : Formation of N-oxides.
- Reduction : Conversion to amine derivatives.
- Substitution : Nucleophilic substitution reactions to create diverse derivatives.
Biology
In biological research, this compound is utilized to study molecular interactions. It has been shown to interact with specific receptors, influencing biological pathways. For example:
- It has been investigated for its effects on neurotransmitter systems, potentially impacting conditions like anxiety and depression.
- Studies have indicated that derivatives of piperidine compounds can exhibit significant biological activity, including anti-inflammatory and analgesic properties .
Medicine
The compound is being explored for its therapeutic potential:
- Drug Development : Its structure makes it a candidate for developing new pharmaceuticals targeting the central nervous system, particularly as a precursor in synthesizing drugs for neuropsychiatric disorders.
- Case Studies : Research has demonstrated that similar piperidine derivatives show promise in treating conditions such as Alzheimer's disease and pain management through their action on opioid receptors .
Case Studies
-
Neuropharmacological Research :
A study conducted by Usuki et al. demonstrated that piperidine derivatives could be synthesized via novel methods leading to compounds with enhanced bioactivity against specific targets in the brain, suggesting potential applications in treating neurodegenerative diseases . -
Analgesic Properties :
Research highlighted in patent literature indicates that certain piperidine derivatives exhibit high affinity for μ-opioid receptors, which are crucial in pain modulation pathways. This opens avenues for developing new analgesics based on this compound .
Mechanism of Action
The mechanism of action of (4-Piperidin-1-ylcyclohexyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
The following table summarizes key physicochemical and commercial properties of (4-Piperidin-1-ylcyclohexyl)amine dihydrochloride alongside two structurally related piperidine-based compounds:
Key Comparative Insights:
4-Amino-1-(4-methoxyphenethyl)piperidine Dihydrochloride features a methoxyphenethyl side chain, which may enhance affinity for serotonin or dopamine receptors due to structural similarity to known pharmacophores .
Regulatory and Safety Profiles: 4-(Diphenylmethoxy)piperidine Hydrochloride is subject to unspecified national regulations, indicating stricter handling requirements compared to the other compounds . 4-Amino-1-(4-methoxyphenethyl)piperidine Dihydrochloride includes detailed first-aid measures for inhalation and skin contact, suggesting higher acute toxicity risks .
Biological Activity
(4-Piperidin-1-ylcyclohexyl)amine dihydrochloride, with the chemical formula C11H24Cl2N2 and CAS number 2203016-45-7, is an organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperidine ring attached to a cyclohexyl group, which influences its interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors in the central nervous system. It can modulate receptor activity and enzyme functions through specific binding interactions, leading to therapeutic effects. The compound's structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating promising results that suggest potential applications in treating infections. For instance, it has shown effectiveness against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific mechanisms include modulation of signaling pathways associated with cell survival and growth. The compound has been tested against several cancer cell lines, showing varying degrees of efficacy.
Insecticidal Activity
The compound has also been investigated for its insecticidal properties. Studies revealed that derivatives of (4-Piperidin-1-ylcyclohexyl)amine exhibit potent insecticidal effects against agricultural pests. This suggests potential applications in pest management within agricultural settings.
Case Studies and Experimental Data
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound found that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates a strong potential for development as an antimicrobial agent in clinical settings.
- Anticancer Mechanisms : In vitro assays showed that treatment with this compound at concentrations ranging from 10 to 100 µM led to a dose-dependent decrease in cell viability in multiple cancer cell lines, including breast and lung cancer models. The mechanism was linked to the activation of apoptotic pathways.
- Insecticidal Activity : Research conducted on agricultural pests indicated that formulations containing this compound resulted in over 80% mortality in populations of Mythimna separata within 48 hours of exposure, highlighting its potential utility in pest control strategies.
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Structure | Biological Activity |
|---|---|---|
| This compound | C11H24Cl2N2 | Antimicrobial, Anticancer, Insecticidal |
| BTCP | C18H22N2S | Competitive inhibitor of trypanothione reductase |
| 2-Diphenylpiperidin-4-one | C18H22N2O | Antimicrobial and anticancer properties |
This table illustrates how this compound compares with other compounds in terms of biological activities.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (4-Piperidin-1-ylcyclohexyl)amine dihydrochloride?
- Methodological Answer : Synthesis typically involves Mannich reactions using ketones and amines, followed by salt formation with HCl. For example, similar piperidine derivatives are synthesized via condensation of acetophenone derivatives with phenethylamine hydrochloride under controlled pH (6–7) and temperature (60–80°C), yielding intermediates that are purified via recrystallization . Protective group strategies (e.g., tert-butyl carbamate) are employed to stabilize reactive amines during synthesis, followed by acidic deprotection (e.g., HCl in ethyl acetate) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC (≥95% purity threshold) with a C18 column and UV detection (λ = 254 nm). NMR (1H/13C) confirms structural integrity: piperidine protons appear at δ 1.5–3.0 ppm, while aromatic protons (if present) resonate at δ 6.5–8.0 ppm. Mass spectrometry (ESI+) should match the molecular ion [M+H]+ for C11H23N3Cl2 (calculated m/z: 292.2) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent hygroscopic degradation. Avoid exposure to light, humidity, and oxidizing agents. Stability tests (e.g., accelerated aging at 40°C/75% RH for 6 months) confirm no significant decomposition via HPLC .
Advanced Research Questions
Q. How can researchers optimize reaction yields when modifying the piperidine ring in derivatives of this compound?
- Methodological Answer : Optimize solvent polarity (e.g., DMF for nucleophilic substitutions) and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation). Monitor reaction progress via TLC or in-situ FTIR to detect intermediate formation. For example, substituting the piperidine nitrogen with aryl groups requires stoichiometric control of electrophiles (e.g., aryl halides) and base (e.g., K2CO3) to minimize side reactions .
Q. What analytical approaches resolve contradictions in reported biochemical activities of this compound analogs?
- Methodological Answer : Perform dose-response assays (IC50/EC50) across multiple cell lines to assess variability. Use X-ray crystallography or molecular docking to validate binding modes to targets (e.g., serotonin receptors). For instance, conflicting cytotoxicity data may arise from differences in cell permeability, which can be clarified using logP measurements (e.g., octanol-water partitioning) .
Q. How does the dihydrochloride salt form influence the compound’s solubility and bioavailability in pharmacological studies?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free base. Assess bioavailability via in vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetics (plasma t1/2, AUC). Salt dissociation in physiological buffers can be monitored via pH-stat titration .
Q. What computational models predict the interaction of this compound with neurological receptors?
- Methodological Answer : Use molecular dynamics simulations (AMBER/CHARMM force fields) to model receptor-ligand interactions (e.g., dopamine D2 or σ-1 receptors). Validate predictions with radioligand displacement assays (Ki values). For example, piperidine analogs show affinity for adrenergic receptors due to hydrogen bonding with Asp113 in the binding pocket .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
